4-Methoxycarbonylisoquinoline-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

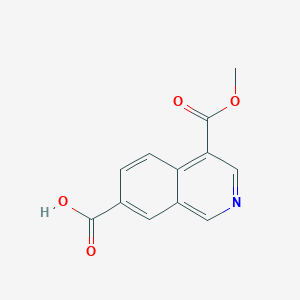

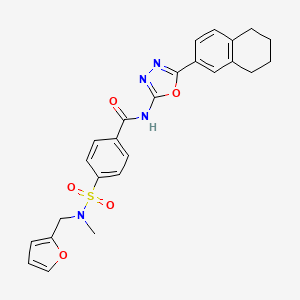

4-Methoxycarbonylisoquinoline-7-carboxylic acid is an organic compound with the chemical formula C13H11NO4 . It is also known as isoquinoline-7-carboxylic acid, 4-methoxycarbonyl.

Molecular Structure Analysis

The molecular weight of this compound is 231.21 . The InChI code is 1S/C12H9NO4/c1-17-12(16)10-6-13-5-8-4-7(11(14)15)2-3-9(8)10/h2-6H,1H3,(H,14,15) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the searched resources, carboxylic acids in general can undergo a variety of reactions, including nucleophilic acyl substitution reactions .Scientific Research Applications

Photocleavage Efficiency and Photolabile Precursors One study investigated the effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines, finding that the 4-methoxy substitution could improve photolysis efficiency significantly. This suggests that derivatives of 4-Methoxycarbonylisoquinoline-7-carboxylic acid might be useful as photolabile precursors for releasing carboxylic acids, particularly in applications requiring light-sensitive triggers (Papageorgiou & Corrie, 2000).

Cytotoxic Evaluation in Cancer Research Research on aminoquinones structurally related to marine isoquinolinequinones, including derivatives of 4-methoxycarbonylisoquinoline, has shown that these compounds exhibit cytotoxic activity against various human cancer cell lines. This indicates their potential as leads for developing novel anticancer drugs (Delgado et al., 2012).

Synthesis of Constrained Nonproteinogenic Amino Acid Derivatives Another application involves the synthesis of enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which are useful in creating modulators of nuclear receptors. This research demonstrates the versatility of this compound derivatives in synthesizing complex molecules for pharmaceutical applications (Forró et al., 2016).

Dynamic Kinetic Resolution Method The efficient dynamic kinetic resolution method for the synthesis of enantiopure derivatives of this compound showcases its application in the production of high-purity compounds. These compounds are crucial in the synthesis of modulators for various biological receptors, highlighting the compound's utility in developing targeted therapies (Forró et al., 2016).

Photolabile Protecting Groups Research on brominated hydroxyquinoline as a photolabile protecting group indicates the potential of this compound derivatives to serve as sensitive caging groups for biological messengers. This application is critical in studying biochemical processes in vivo, where precise control over the release of compounds is necessary (Fedoryak & Dore, 2002).

Safety and Hazards

The safety information for 4-Methoxycarbonylisoquinoline-7-carboxylic acid includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-methoxycarbonylisoquinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-17-12(16)10-6-13-5-8-4-7(11(14)15)2-3-9(8)10/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDLHXSACIWEEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC(=CC2=CN=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2683875.png)

![N-(4-fluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2683879.png)

![[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride](/img/structure/B2683884.png)

![5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2683887.png)

![4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2683890.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide](/img/structure/B2683892.png)

![3-benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2683897.png)